

# Application Notes and Protocols for BAY-320 in Cancer Cell Lines

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## Compound of Interest

Compound Name: BAY-320

Cat. No.: B1683611

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## Inducing Mitotic Arrest with the Selective Bub1 Kinase Inhibitor BAY-320

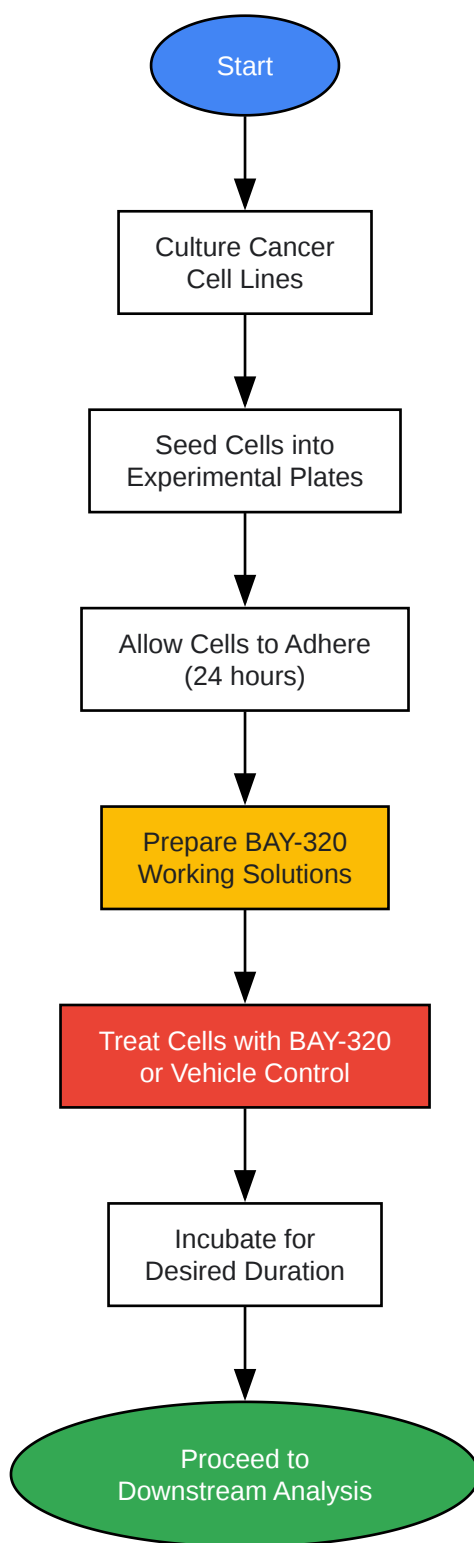
### Introduction

**BAY-320** is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Budding uninhibited by benzimidazoles 1 (Bub1).[1][2] Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4] Inhibition of Bub1 kinase activity by **BAY-320** disrupts the localization of key downstream targets, including Shugoshin (Sgo1), leading to defects in chromosome cohesion, misalignment of chromosomes, and ultimately, mitotic arrest.[1][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing **BAY-320** to induce mitotic arrest in cancer cell lines, making it a valuable tool for cancer research and drug development.

### Mechanism of Action

**BAY-320** selectively inhibits the kinase activity of Bub1.[1][2] This inhibition prevents the phosphorylation of histone H2A at threonine 120 (H2ApT120), a key event mediated by Bub1.[2][4] The absence of H2ApT120 at the centromeres leads to the failure of Shugoshin (Sgo1) to localize correctly.[1][4] Sgo1 is essential for protecting centromeric cohesion and for the proper attachment of microtubules to kinetochores. The disruption of this pathway by **BAY-320** results in premature loss of sister chromatid cohesion, chromosome missegregation, and a prolonged mitotic arrest.[1][3]





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## References

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